![molecular formula C19H20N2O9 B2756768 2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid CAS No. 2416234-73-4](/img/structure/B2756768.png)
2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid
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Overview
Description
This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . Some of these derivatives have shown the capability of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Synthesis Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . For instance, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (2.8 g, 0.01 mol) in dimethylformamide (150 mL) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis
The InChI code for the compound is1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
- PROTACs : These molecules recruit E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound can serve as a building block for PROTAC libraries, allowing rapid conjugation with carboxyl linkers via peptide coupling reactions. Researchers use PROTACs to selectively degrade disease-associated proteins, making them promising candidates for drug discovery .
IDO1 Inhibition
The compound has been investigated for its inhibitory effect on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 plays a role in immune regulation and tumor immune escape. By inhibiting IDO1, this compound may have potential applications in cancer immunotherapy .
Thalidomide Analog for PROTAC Research
Another related compound, 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione , is a thalidomide analog useful in PROTAC research. Researchers can explore its properties and potential applications in targeted protein degradation .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to target proteins involved in cellular processes, leading to their degradation .
Mode of Action
It’s suggested that compounds with similar structures may function as protein degraders, inducing the degradation of disease-implicated proteins by using the endogenous quality control mechanisms of a cell .
Biochemical Pathways
Based on its suggested mode of action, it can be inferred that it may influence pathways related to protein degradation and cellular quality control mechanisms .
Result of Action
Based on its suggested mode of action, it can be inferred that it may lead to the degradation of specific proteins, potentially altering cellular functions .
properties
IUPAC Name |
2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O9/c22-14-5-4-12(17(25)20-14)21-18(26)11-2-1-3-13(16(11)19(21)27)30-9-8-28-6-7-29-10-15(23)24/h1-3,12H,4-10H2,(H,23,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQSWAYUWZHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid | |
CAS RN |
2416234-73-4 |
Source
|
Record name | 2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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